molecular formula C13H13N3OS B10874152 (5Z)-5-(pyridin-3-ylmethylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(pyridin-3-ylmethylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10874152
M. Wt: 259.33 g/mol
InChI Key: LZEUIXUHOFHIIQ-FLIBITNWSA-N
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Description

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with pyridine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one typically involves the condensation of 3-pyridylmethylene with 2-(1-pyrrolidinyl)-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced thiazole or pyridine derivatives.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one
  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-thione
  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-amine

Uniqueness

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one is unique due to its specific combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

(5Z)-5-(pyridin-3-ylmethylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C13H13N3OS/c17-12-11(8-10-4-3-5-14-9-10)18-13(15-12)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2/b11-8-

InChI Key

LZEUIXUHOFHIIQ-FLIBITNWSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(=CC3=CN=CC=C3)S2

Origin of Product

United States

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